molecular formula C16H17NO3 B317751 N-[4-(2-phenoxyethoxy)phenyl]acetamide

N-[4-(2-phenoxyethoxy)phenyl]acetamide

Cat. No.: B317751
M. Wt: 271.31 g/mol
InChI Key: PYCMIAWEONUZKI-UHFFFAOYSA-N
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Description

N-[4-(2-Phenoxyethoxy)phenyl]acetamide is a substituted acetamide derivative featuring a phenoxyethoxy group (-OCH₂CH₂OPh) at the para position of the phenyl ring. Its structure combines the acetamide moiety, known for metabolic stability, with a flexible ethoxy-phenoxy linker, which may enhance bioavailability and target engagement compared to simpler analogs.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[4-(2-phenoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C16H17NO3/c1-13(18)17-14-7-9-16(10-8-14)20-12-11-19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

PYCMIAWEONUZKI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Ethoxy-Substituted Acetamides

  • N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2) Structure: Simplest analog with a single ethoxy group (-OCH₂CH₃) at the para position. Its molecular weight (179.22 g/mol) and logP value suggest moderate lipophilicity, favoring passive diffusion across biological membranes .

Phenoxyethoxy-Modified Derivatives

  • N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide Structure: Features an extended ethoxy chain (diethoxy linker) and an additional acetamide group.
  • N-[4-(4-Nitrophenoxy)phenyl]acetamide Structure: Substitutes the phenoxyethoxy group with a nitro-phenoxy moiety. Crystallographic Data: Exhibits planar geometry with intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, which could stabilize its interaction with biological targets .

Sulfonamide and Piperazine Derivatives

  • N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37) Structure: Incorporates a sulfonamide-piperazine group instead of phenoxyethoxy. Pharmacological Data: Demonstrated anti-hypernociceptive activity in inflammatory pain models, surpassing paracetamol in efficacy .

Chalcone-Acetamide Hybrids

  • N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Structure: Combines acetamide with a chalcone (α,β-unsaturated ketone) backbone. Activity: Exhibited 32–34-fold greater potency than aspirin or acetaminophen in murine writhing tests. Effective in formalin and capsaicin-induced pain models .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Key Substituent Pharmacological Activity Reference
N-[4-(2-Phenoxyethoxy)phenyl]acetamide C₁₆H₁₇NO₃ Phenoxyethoxy Not explicitly reported
N-(4-Ethoxyphenyl)acetamide C₁₀H₁₃NO₂ Ethoxy Baseline analgesic potential
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ Nitrophenoxy Structural stability via H-bonding
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide C₁₂H₁₇N₃O₃S Sulfonamide-piperazine Anti-hypernociceptive
N-{4-[3-(4-Nitrophenyl)propenoyl]phenyl}acetamide C₁₇H₁₄N₂O₃ Chalcone-acetamide Potent antinociceptive (32–34× aspirin)

Key Research Findings and Trends

Substituent Effects: Phenoxyethoxy vs. Ethoxy: The phenoxyethoxy group in the target compound may enhance steric bulk and solubility compared to simpler ethoxy analogs, though direct activity comparisons are lacking . Electron-Withdrawing Groups: Nitro or sulfonamide substituents (e.g., Compound 37) improve target engagement via hydrogen bonding or redox interactions .

Pharmacological Gaps: While this compound’s structural analogs show promise in pain management, its specific biological data (e.g., IC₅₀, receptor affinity) are absent in the provided evidence. Further studies are needed to evaluate its interaction with sodium channels or inflammatory pathways.

Synthetic Accessibility: Derivatives like N-[4-(4-Nitrophenoxy)phenyl]acetamide are synthesized via nucleophilic substitution (e.g., reacting 4-(4-nitrophenoxy)aniline with acetyl chloride), suggesting feasible scalability for the target compound .

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